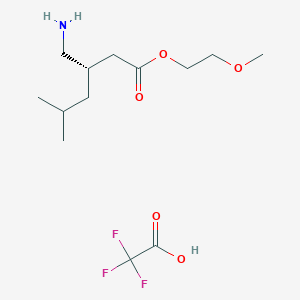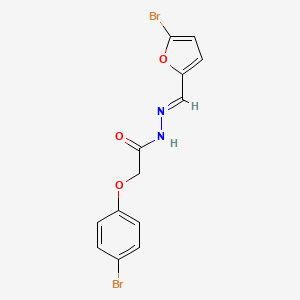![molecular formula C9H8ClFO2 B2431874 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane CAS No. 1500600-33-8](/img/structure/B2431874.png)
2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 1603348-67-9 . It has a molecular weight of 202.61 . It is in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane” is 1S/C9H8ClFO2/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6H,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.61 . It is stored at a temperature of 4°C . The physical form of the compound is a powder .Scientific Research Applications
1. Mutagenic Metabolite Studies
(1-Chloroethenyl)oxirane, a close relative of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane, has been identified as a major mutagenic metabolite of chloroprene. Chloroprene is used in synthetic rubber manufacturing. Research conducted by Munter et al. (2002) revealed that this compound reacts with nucleosides and DNA, forming various adducts. This study is significant in understanding the mutagenic potential of compounds related to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane in industrial applications (Munter et al., 2002).
2. Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally similar to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane, has been used as a chiral resolution reagent. According to Rodríguez-Escrich et al. (2005), this reagent is effective for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This research is important for analytical chemistry, particularly in chiral analysis of pharmaceuticals and other substances (Rodríguez-Escrich et al., 2005).
3. Fluorinated Chiron Synthesis
Arnone et al. (1992) explored the synthesis of 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, which is closely related to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane. Their research demonstrated the potential of such compounds in the preparation of various derivatives through regio- and stereoselective openings of the oxirane ring. This study contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Arnone et al., 1992).
4. Dental Monomer Stability
Eick et al. (2006) investigated the stability of siloranes, which include oxirane-functional monomers, in aqueous systems. Their findings suggest that siloranes, due to their stability and insolubility in biological fluids, may be more suitable for use in dental composites than conventional oxirane-functional monomers. This research has implications for dental materials science, particularly in developing more stable and biocompatible dental composites (Eick et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-[(4-chloro-3-fluorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOUFHXYAAMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane | |
CAS RN |
1500600-33-8 |
Source


|
| Record name | 2-[(4-chloro-3-fluorophenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2431795.png)





![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)
![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)
